molecular formula C21H16FN3O2 B124347 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone CAS No. 146824-88-6

1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone

Cat. No. B124347
M. Wt: 361.4 g/mol
InChI Key: JIYCLWVPZDMGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone, also known as FMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyridazinone derivative has shown promising results in various studies, making it a valuable compound for future research.

Mechanism Of Action

The mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.

Biochemical And Physiological Effects

1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been found to exhibit potent anti-inflammatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in various cell types. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has several advantages for use in scientific research. It is a highly potent and selective inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these enzymes in various biological processes. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is also relatively easy to synthesize and has good stability, making it a convenient compound for use in lab experiments.
However, 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some limitations for use in scientific research. It has poor solubility in water, which can limit its use in certain experiments. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some toxicity at high concentrations, which can limit its use in certain cell types.

Future Directions

There are several future directions for research on 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone. One potential application is in the development of new drugs for the treatment of inflammatory diseases and cancer. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Another potential direction for research is in the development of new methods for synthesizing 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and related compounds. Optimization of the synthesis method could lead to higher yields and purity of the compound, making it more accessible for use in scientific research.
Finally, further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and its effects on various biological processes. This could lead to the discovery of new targets for drug development and a better understanding of the role of inflammation and oxidative stress in disease progression.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the reaction of 4-fluoroaniline with 2-quinolinylmethanol in the presence of a base to form the intermediate compound, which is then reacted with methyl isocyanate to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for the development of new drugs.

properties

CAS RN

146824-88-6

Product Name

1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one

InChI

InChI=1S/C21H16FN3O2/c1-14-12-20(26)21(24-25(14)18-10-7-16(22)8-11-18)27-13-17-9-6-15-4-2-3-5-19(15)23-17/h2-12H,13H2,1H3

InChI Key

JIYCLWVPZDMGIB-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3

Other CAS RN

146824-88-6

Origin of Product

United States

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